molecular formula C14H21IN4 B8585054 N~1~,N~1~-Diethyl-N~3~-(5-iodo-1H-indazol-3-yl)propane-1,3-diamine CAS No. 89443-54-9

N~1~,N~1~-Diethyl-N~3~-(5-iodo-1H-indazol-3-yl)propane-1,3-diamine

Cat. No.: B8585054
CAS No.: 89443-54-9
M. Wt: 372.25 g/mol
InChI Key: CMISLGDBFLVUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-Diethyl-N~3~-(5-iodo-1H-indazol-3-yl)propane-1,3-diamine is a useful research compound. Its molecular formula is C14H21IN4 and its molecular weight is 372.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89443-54-9

Molecular Formula

C14H21IN4

Molecular Weight

372.25 g/mol

IUPAC Name

N',N'-diethyl-N-(5-iodo-1H-indazol-3-yl)propane-1,3-diamine

InChI

InChI=1S/C14H21IN4/c1-3-19(4-2)9-5-8-16-14-12-10-11(15)6-7-13(12)17-18-14/h6-7,10H,3-5,8-9H2,1-2H3,(H2,16,17,18)

InChI Key

CMISLGDBFLVUJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NNC2=C1C=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 80 ml of anhydrous N,N-dimethylformamide were added 9.7 g of 3-amino-5-iodoindazole as prepared in accordance with the method described in C. E. Kwartler et el., J. Am. Chem. Soc., 65 1804(1943), 8.3 g of 3-bromopropyldiethylamine hydrobromide and 8.3 g of anhydrous potassium carbonate. The mixture was stirred for 24 hours at 80° C. and condensed under reduced pressure. The condensed residue was added with 100 ml of chloroform and 50 ml of water. The chloroform layer was dried over anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the developing solvent to give 7.15 g of 3-(3-diethylaminopropylamino)-5-iodoindazole having the following analytical values in a yield of 51%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.